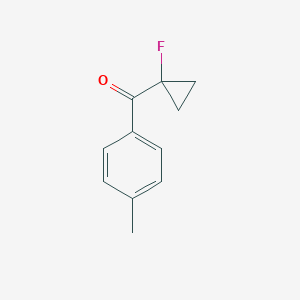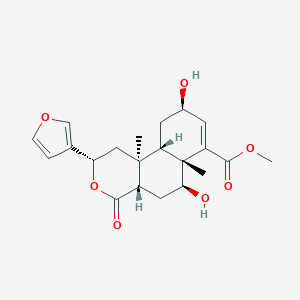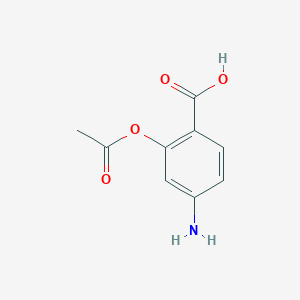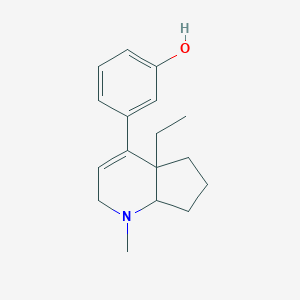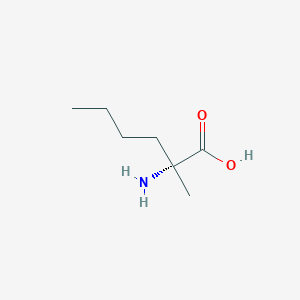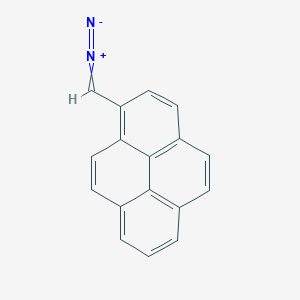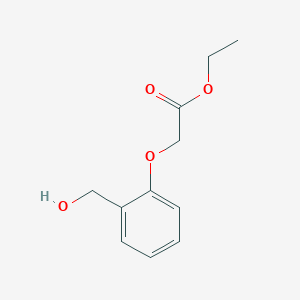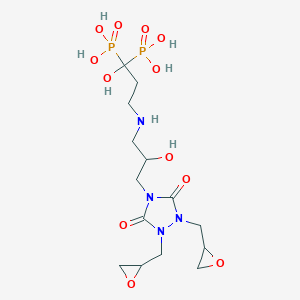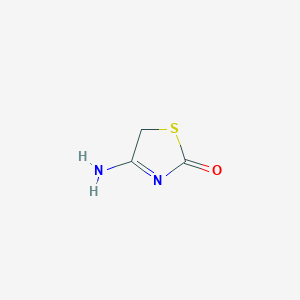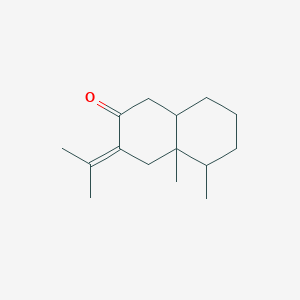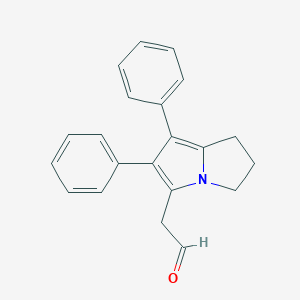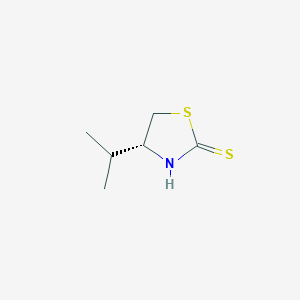![molecular formula C19H17Cl2N5O2 B012585 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide CAS No. 102821-00-1](/img/structure/B12585.png)
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide is a chemical compound with potential applications in scientific research. This compound is a triazole derivative and has been shown to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell proliferation.
Biochemical And Physiological Effects
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells and has been suggested to have potential as a chemotherapeutic agent. Additionally, it has been shown to have activity against certain fungal infections, making it a potential antifungal agent.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide in lab experiments is its potential as a chemotherapeutic agent. Additionally, its activity against certain fungal infections makes it a potential antifungal agent. However, limitations include the lack of full understanding of its mechanism of action and potential side effects.
Future Directions
For research on 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide include further investigation into its mechanism of action and potential side effects. Additionally, research could focus on its potential as a chemotherapeutic agent and antifungal agent, as well as its potential for use in other areas of scientific research.
Synthesis Methods
The synthesis of 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide involves the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylhydrazine with N,N-dimethylformamide dimethyl acetal followed by the reaction with 5-aminomethyl-1,2,4-triazole-3-carboxylic acid. The final product is obtained after purification through recrystallization.
Scientific Research Applications
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide has potential applications in scientific research. This compound has been shown to exhibit antitumor activity, and it has been suggested that it could be used as a potential chemotherapeutic agent. Additionally, it has been shown to have activity against certain fungal infections, making it a potential antifungal agent.
properties
CAS RN |
102821-00-1 |
|---|---|
Product Name |
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide |
Molecular Formula |
C19H17Cl2N5O2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H17Cl2N5O2/c1-25(2)19(28)18-23-16(10-22)26(24-18)15-8-7-11(20)9-13(15)17(27)12-5-3-4-6-14(12)21/h3-9H,10,22H2,1-2H3 |
InChI Key |
QVXMGNRAXMICCR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=NN(C(=N1)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Other CAS RN |
102821-00-1 |
synonyms |
191-DG 191DG DG 191 DG-191 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
